molecular formula C11H10FNO2S B2873741 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione CAS No. 338794-65-3

4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione

Cat. No.: B2873741
CAS No.: 338794-65-3
M. Wt: 239.26
InChI Key: WLVYDGIJUAYRSS-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione is a chemical compound with the molecular formula C11H10FNO2S It is known for its unique structure, which includes a thiomorpholine ring substituted with a fluorophenyl group

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 4-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione is unique due to the presence of both the fluorophenyl group and the thiomorpholine-3,5-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S/c12-9-3-1-8(2-4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVYDGIJUAYRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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